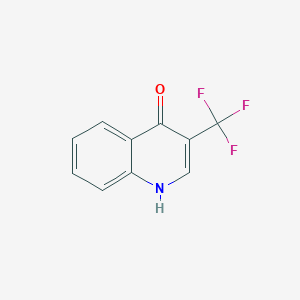

3-(Trifluoromethyl)quinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-5-14-8-4-2-1-3-6(8)9(7)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFHXQJHAGCBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Quinolin 4 Ol and Analogous Structures

Foundational Quinoline (B57606) Synthesis Approaches

Classical methods for quinoline synthesis have been adapted to incorporate fluorine-containing substituents, providing reliable, albeit sometimes harsh, routes to these valuable compounds.

Adaptations of the Friedländer Synthesis for Trifluoromethylated Quinoline-4-ols

The Friedländer synthesis, first reported in 1882, is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or base. wikipedia.orgnih.govorganic-chemistry.org This methodology has been successfully adapted for the synthesis of trifluoromethylated quinolin-4-ols.

A notable adaptation involves the reaction of a 2-aminoaryl ketone with an ethyl trifluoroacetate (B77799) derivative. For instance, proline potassium salt has been effectively used to catalyze the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds. This method proceeds under mild conditions and provides good to excellent yields of 4-trifluoromethyl-substituted quinolines. researchgate.net The reaction is believed to proceed through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to afford the final quinoline product. nih.gov Innovations in catalysis, such as the use of ionic liquids and solid acid catalysts, have further enhanced the efficiency and environmental sustainability of the Friedländer synthesis. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield |

| 2-Trifluoroacetyl anilines and carbonyl compounds | Proline potassium salt | Mild conditions | 4-Trifluoromethyl quinoline derivatives | Good to Excellent researchgate.net |

| 2-Aminobenzaldehyde and acetaldehyde | Sodium hydroxide | Reflux in aqueous or alcoholic solution | Quinoline | Varies nih.gov |

| 2-Aminoaryl aldehydes/ketones and α-methylene ketones | Acid or base | Varies | 2,3-Substituted quinolines | Varies organic-chemistry.org |

Principles of the Knorr Quinoline Synthesis and its Relevance

The Knorr quinoline synthesis, discovered by Ludwig Knorr in 1886, is an intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines. wikipedia.org While the classical Knorr synthesis leads to 2-hydroxyquinolines, variations of this reaction can produce 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of quinolin-4-ones.

The relevance of the Knorr synthesis to the formation of trifluoromethylated quinolin-4-ols lies in its ability to construct the core quinoline structure from acyclic precursors. For example, the reaction of an aniline (B41778) with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, under acidic conditions can lead to the formation of a 2-(trifluoromethyl)quinolin-4-ol. chemicalbook.comchemicalbook.com The reaction conditions, particularly the amount of acid used, can influence the regioselectivity of the cyclization, determining whether a 2-hydroxy or 4-hydroxyquinoline is the major product. wikipedia.org For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA lead to the 4-hydroxyquinoline. wikipedia.org

A specific example is the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), where 2-trifluoromethylaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at 150°C, affording the product in a 91% yield. chemicalbook.com Similarly, 4-hydroxy-2-(trifluoromethyl)quinoline can be synthesized from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate using toluene-4-sulfonic acid as a catalyst. chemicalbook.com

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| β-Ketoanilide | Sulfuric acid | Varies | 2-Hydroxyquinoline | Varies wikipedia.org |

| 2-Trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | 150°C, 3 h | 2,8-Bis(trifluoromethyl)quinolin-4-ol | 91% chemicalbook.com |

| Aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene-4-sulfonic acid | 140°C, overnight | 4-Hydroxy-2-(trifluoromethyl)quinoline | 51.82% chemicalbook.com |

Contemporary and Advanced Synthetic Routes for Trifluoromethylated Quinolines

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of fluorinated quinolines, often employing metal catalysis and one-pot procedures.

One-Pot Tandem Sequential Reactions for Fluorinated Quinolines

One-pot tandem reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While specific examples detailing the use of pentafluoropropen-2-ol for the synthesis of 3-(trifluoromethyl)quinolin-4-ol are not prevalent in the provided search results, the principle of tandem reactions is well-established for the synthesis of fluorinated quinolines. These reactions often involve a cascade of bond-forming events to rapidly construct the heterocyclic ring system.

Metal-Catalyzed Cyclization and Annulation Strategies

Metal-catalyzed reactions have become indispensable tools in organic synthesis, enabling the formation of complex molecules with high selectivity and efficiency.

Nickel catalysis has emerged as a powerful strategy for the synthesis of trifluoromethyl-substituted quinolines. thieme.ded-nb.info One novel approach involves a nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. d-nb.info This reaction proceeds through the formation of a seven-membered benzothiazepine (B8601423) intermediate, which then undergoes thermal desulfidation to yield the corresponding 2-(trifluoromethyl)quinoline. d-nb.info The reaction is catalyzed by a nickel(0) complex, and the structure of a key thianickelacycle intermediate has been confirmed by X-ray crystallography and X-ray absorption fine-structure spectroscopy. d-nb.info

This methodology offers a formal substitution of a sulfur atom with an alkyne, providing a unique route to functionalized quinolines. d-nb.info The reaction tolerates a variety of substituents on both the benzothiazole (B30560) and the alkyne, allowing for the synthesis of a diverse range of 2-(trifluoromethyl)quinolines. d-nb.info

Furthermore, nickel catalysis has been employed for the direct C-H trifluoromethylation of anilines using Togni's reagent, which could serve as a precursor for subsequent quinoline synthesis. nih.gov Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been developed for the synthesis of chiral trifluoromethylated alkanes, highlighting the versatility of nickel in C-CF3 bond formation. nih.gov

| Reactants | Catalyst System | Key Intermediate | Product |

| 2-(Trifluoromethyl)-1,3-benzothiazole and alkyne | [Ni(cod)2]/IPr | Thianickelacycle | 2-(Trifluoromethyl)quinoline |

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches to Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations, including the synthesis of quinoline derivatives. researchgate.netscripps.eduisca.methieme.de Their strong electron-donating ability and the stability of the metal-NHC bond make them excellent ligands for transition metal catalysts. scripps.edu

A key application of NHC catalysis in this area is the umpolung (polarity reversal) of imines. For example, the NHC-catalyzed intramolecular cyclization of aldimines bearing a trifluoromethyl group can lead to the synthesis of 4-difluoromethylquinoline derivatives. acs.org This aza-Stetter type transformation proceeds through the formation of an aza-Breslow intermediate. acs.org The success of this reaction often relies on an NHC generated from a bicyclic triazolium salt. acs.org

NHC-catalyzed reactions between α-bromoenals and 2-aminoaldehydes have also been developed to produce chiral dihydroquinolines. researchgate.net The reaction proceeds via an α,β-unsaturated acylazolium intermediate, which is formed from the reaction of the NHC with the bromoenal. researchgate.net

Table 1: Examples of NHC-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| aza-Stetter type | Aldimines with -CF3 group | NHC from bicyclic triazolium salt / DBU | 4-Difluoromethylquinoline derivatives | acs.org |

| Annulation | α-Bromoenals and 2-aminoaldehydes | Chiral NHC | Chiral dihydroquinolines | researchgate.net |

Regioselective Functionalization Techniques for Quinoline Systems (e.g., at C-3 position)

Achieving regioselectivity, particularly at the C-3 position of the quinoline ring, is crucial for synthesizing compounds like this compound. Transition metal-catalyzed C-H functionalization is a prominent strategy to achieve this. nih.gov

A significant breakthrough is the three-step, one-pot regioselective C-3 trifluoromethylation of quinolines. thieme-connect.com This method involves the nucleophilic activation of the pyridine (B92270) ring through hydrosilylation, followed by a reaction with an electrophilic trifluoromethyl source (CF3+), and finally, oxidation to restore the aromaticity of the quinoline system. thieme-connect.comchemrxiv.org The Togni reagent I has been identified as an optimal CF3+ source for this transformation. thieme-connect.com

Another approach involves the Rh(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF3-ynone. rsc.org This complex process involves multiple bond cleavages (C–H/N–H/C–N/C–C) and formations, with the CF3-ynone acting as an alkenylating agent, an alkynylating agent, and the source of the trifluoromethyl group to yield functionalized quinolines. rsc.org

Table 2: Regioselective C-3 Trifluoromethylation of Quinoline

| Method | Key Steps | Reagents | Result | Reference |

|---|

Specific Trifluoromethylation Reagents and Their Application in Quinoline Synthesis

The introduction of a trifluoromethyl group into a quinoline core requires specific reagents capable of delivering the CF3 moiety. These can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylating agents.

Electrophilic Trifluoromethylating Reagents: These reagents act as a source of "CF3+". Prominent examples include the hypervalent iodine compounds known as Togni reagents and S-trifluoromethyl diarylsulfonium salts, often referred to as Umemoto reagents. beilstein-journals.org The Togni reagent I has proven effective in the C-3 trifluoromethylation of quinolines following nucleophilic activation of the ring. thieme-connect.com Yagupolskii and Shibata have also developed notable electrophilic trifluoromethylating reagents. beilstein-journals.org

Nucleophilic Trifluoromethylating Reagents: These reagents deliver a "CF3-" equivalent. The Ruppert-Prakash reagent (TMSCF3) is a well-known example. More recently, stable trifluoromethyl anion equivalents have been synthesized from fluoroform, which can react with non-enolizable carbonyl compounds. acs.org The reaction of 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoroacetoacetate is a classical method that utilizes a trifluoromethylated building block to construct the quinoline ring system, yielding 2,8-bis(trifluoromethyl)quinolin-4-ol. nih.gov

Radical Trifluoromethylating Reagents: Langlois' reagent (sodium triflinate, CF3SO2Na) is a common source of trifluoromethyl radicals (•CF3). nih.gov It can be used in multi-component tandem reactions, for example, with alkynes and quinoxalinones catalyzed by graphene oxide, to produce 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov

Table 3: Common Trifluoromethylation Reagents in Quinoline Synthesis

| Reagent Type | Reagent Name(s) | Application Example | Reference |

|---|---|---|---|

| Electrophilic | Togni Reagent I, Umemoto Reagents | C-3 trifluoromethylation of activated quinolines | thieme-connect.combeilstein-journals.org |

| Nucleophilic | Ethyl 4,4,4-trifluoroacetoacetate | Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol | nih.gov |

| Nucleophilic | Fluoroform-derived reagents | Trifluoromethylation of carbonyl compounds | acs.org |

| Radical | Langlois' Reagent (CF3SO2Na) | Trifluoromethylation of quinoxalinones with alkynes | nih.gov |

Chemical Transformations and Derivatization Strategies of 3 Trifluoromethyl Quinolin 4 Ol

Nucleophilic Substitution Reactions on Halogenated Quinoline (B57606) Precursors

The synthesis of 3-(Trifluoromethyl)quinolin-4-ol and its derivatives often commences with halogenated quinoline precursors. The strategic placement of halogen atoms, such as fluorine or chlorine, at positions 3 and 4 of the quinoline ring allows for subsequent nucleophilic substitution reactions. These reactions are fundamental in constructing the core this compound structure and introducing further diversity.

A general approach involves the reaction of a 4-chloroquinoline (B167314) derivative with a suitable oxygen nucleophile. mdpi.com For instance, hydrolysis under appropriate conditions can yield the desired 4-hydroxyquinoline (B1666331). The synthesis of various 4-substituted quinolin-2-ones and their thione analogues has been achieved through nucleophilic substitution of a 4-chloro group, highlighting the versatility of this approach. mdpi.com

| Precursor | Reagent | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Various Nucleophiles | 4-Substituted quinolin-2-ones | mdpi.com |

| 3-Chloro-4-fluoronitrobenzene | N-acetylpiperazine | N-Acetyl-N'-(2-chloro-4-nitrophenyl)piperazine | researchgate.net |

| Halogen-substituted 4-aminoquinolines | Dimethylamine | Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines | nih.gov |

Modifications of the Hydroxyl Functionality at Position 4 of the Quinoline Ring

The hydroxyl group at the 4-position of this compound serves as a versatile handle for a wide array of chemical modifications. This functionality can be derivatized to introduce various substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Common derivatization strategies include etherification and esterification. For instance, the hydroxyl group can be converted to an ether by reacting it with alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of diverse alkyl or aryl side chains, which can be crucial for optimizing interactions with biological targets. nih.gov

Furthermore, the hydroxyl group can be transformed into esters through reactions with acyl chlorides or carboxylic acids. nih.gov Another important modification is the conversion of the hydroxyl group to a leaving group, such as a tosylate or mesylate, which can then be displaced by other nucleophiles to introduce a wide range of functional groups at the 4-position.

Chemical derivatization techniques are also employed to enhance the analytical detection of these molecules. For example, dansylation, the reaction with dansyl chloride, is a known method to improve the mass spectral sensitivity of alcohols, which can be applied to the hydroxyl group of quinoline derivatives. nih.govresearchgate.net

Introduction of Diverse Heterocyclic Moieties onto the Quinoline Scaffold

To expand the chemical space and explore new structure-activity relationships, various heterocyclic moieties can be appended to the this compound scaffold. This strategy often involves the initial conversion of the 4-hydroxyl group into a more reactive intermediate or the utilization of a halogenated precursor.

Commonly introduced heterocycles include 1,2,4-triazoles and pyrazoles, which are known to be present in many biologically active compounds. nih.goveurjchem.comresearchgate.netdergipark.org.trfrontiersin.org The synthesis of such derivatives can be achieved through several synthetic routes. For example, a 4-chloro-3-(trifluoromethyl)quinoline (B1353791) can be reacted with a heterocyclic amine, such as 4-amino-1,2,4-triazole, to afford the corresponding N-substituted derivative. researchgate.net

Another approach involves the construction of the heterocyclic ring directly onto the quinoline core. For instance, a hydrazine (B178648) derivative of the quinoline can be used as a precursor to form a pyrazole (B372694) or triazole ring through condensation with appropriate reagents. The synthesis of 3-(trifluoromethyl)pyrazoles is a well-established process. researchgate.netsigmaaldrich.comyoutube.com The incorporation of these heterocyclic units can lead to compounds with novel biological profiles.

| Quinoline Precursor | Heterocycle Introduced | Synthetic Strategy | Reference |

| Halogenated Quinoline | 1,2,4-Triazole | Nucleophilic substitution | researchgate.net |

| Quinoline Hydrazine Derivative | Pyrazole | Ring formation via condensation | youtube.com |

| 6-Azido-4-(trifluoromethyl)quinolines | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | nih.govresearchgate.net |

Molecular Hybridization and Bioisosteric Replacement Strategies for Novel Quinoline Derivatives

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic activities. researchgate.netnih.gov In the context of this compound, this could involve linking it to another biologically active scaffold. For instance, quinoline-based hybrids with 1,3,4-oxadiazole-1,2,3-triazole moieties have been synthesized and evaluated for their biological properties. researchgate.net

Bioisosteric replacement is another key concept in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. chem-space.com The trifluoromethyl group itself is often considered a bioisostere of other groups, such as the nitro group. nih.govebi.ac.uklboro.ac.uk

In designing novel quinoline derivatives, bioisosteric replacement can be applied to various parts of the this compound molecule. For example, the trifluoromethyl group could be replaced by other electron-withdrawing groups, or the quinoline core itself could be modified. Studies have explored the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in indole-based inhibitors, revealing that such substitutions can lead to unexpected structure-activity relationships. nih.gov These strategies offer a rational approach to fine-tune the properties of quinoline-based compounds for specific therapeutic applications.

Spectroscopic and Advanced Structural Characterization of 3 Trifluoromethyl Quinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(Trifluoromethyl)quinolin-4-ol, ¹H, ¹³C, and ¹⁹F NMR studies provide definitive evidence for its atomic framework.

¹H NMR: The proton NMR spectrum of quinoline (B57606) derivatives typically displays signals in the aromatic region. For related trifluoromethylated quinolines, proton signals are observed in distinct regions, which can be extrapolated to understand the substitution pattern in this compound. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) is readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms, typically observed around 123.52 ppm with a coupling constant (¹JCF) of approximately 274.6 Hz in similar structures. beilstein-archives.org The other carbon signals of the quinoline ring appear in the aromatic region, generally between 100 and 150 ppm. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the CF₃ group. In analogous compounds, this signal appears as a singlet around -61.70 ppm to -62.8 ppm. beilstein-archives.orgwiley-vch.de The precise chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for probing changes in the molecule. nih.gov

Table 1: Representative NMR Data for Trifluoromethylated Quinoline Derivatives

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Reference |

|---|---|---|---|---|

| ¹H | ~7.0-8.5 | Multiplets | N/A | wiley-vch.de |

| ¹³C (CF₃) | ~123.5 | Quartet | ~274.6 (¹JCF) | beilstein-archives.org |

| ¹⁹F (CF₃) | ~ -62.0 | Singlet | N/A | wiley-vch.de |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1620-1450 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ range. wiley-vch.denih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the quinoline ring are often strong in the Raman spectrum. Similar to IR, the C-F stretching modes of the CF₃ group will also be present. nih.gov

Table 2: Characteristic Vibrational Frequencies for Trifluoromethylated Quinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| O-H Stretch | 3400-3200 | IR | nist.gov |

| C=C/C=N Stretch | 1620-1450 | IR/Raman | wiley-vch.denih.gov |

| C-F Stretch | 1350-1100 | IR/Raman | nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the quinoline chromophore. The position and intensity of these bands are influenced by the substitution pattern and the solvent polarity. For related quinoline derivatives, absorption maxima are typically observed in the range of 250-400 nm.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula C₁₀H₆F₃NO. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the trifluoromethyl group or other small neutral molecules.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. nih.gov While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related trifluoromethylated quinoline derivatives reveals important structural features. beilstein-archives.orgscilit.com These studies show that the quinoline ring is essentially planar, and the trifluoromethyl group adopts a staggered conformation relative to the ring. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the hydroxyl group and π-π stacking interactions between the aromatic rings. scilit.comnih.gov

Computational Chemistry and Theoretical Investigations on 3 Trifluoromethyl Quinolin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. researchgate.net By approximating the complex many-electron problem, DFT provides a feasible yet rigorous framework for investigating the electronic structure and behavior of molecules. scirp.org The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for calculations on quinoline (B57606) systems. researchgate.netsemanticscholar.orgelsevierpure.comresearchgate.net

Optimized Geometry and Conformational Analysis

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. scirp.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. For 3-(Trifluoromethyl)quinolin-4-ol, the key structural features include the planar quinoline ring system, the hydroxyl group at position 4, and the trifluoromethyl group at position 3.

The presence of the hydroxyl group means the compound can exist in two tautomeric forms: the -ol form (quinolin-4-ol) and the -one form (quinolin-4(1H)-one). Computational studies on the parent quinolin-4-ol molecule have shown that the keto tautomer (quinolin-4(1H)-one) is generally more stable. However, the electronic effects of substituents can influence this equilibrium. The electron-withdrawing trifluoromethyl group at the 3-position would significantly impact the electron distribution in the ring and, consequently, the relative stability of the tautomers.

Conformational analysis would also consider the orientation of the trifluoromethyl group's C-F bonds relative to the quinoline plane and the orientation of the hydroxyl proton. DFT calculations are essential for precisely determining these geometric parameters.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.45 Å | |

| C4-O | ~1.36 Å | |

| C3-CF3 | ~1.51 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| C3-C4-O | ~121° | |

| C2-C3-CF3 | ~120° | |

| Dihedral Angle | C4-C3-C(CF3)-F | Variable (rotational conformers) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental spectra. scirp.org

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (δ). For this compound, this would involve predicting ¹H, ¹³C, and ¹⁹F chemical shifts. researchgate.netnih.gov The ¹⁹F NMR signal for the CF₃ group is particularly informative; its chemical shift is sensitive to the electronic environment. nih.govrsc.org Calculations on similar trifluoromethyl-substituted quinolines have shown ¹⁹F chemical shifts appearing around -62 to -64 ppm. rsc.org The calculated shifts for the protons and carbons in the quinoline ring would be compared to experimental data to validate the computed structure. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. scirp.org These calculations not only predict the position of vibrational bands but also help in their assignment to specific molecular motions, such as C=C stretching in the aromatic rings, C-O stretching of the hydroxyl group, and C-F stretching modes of the trifluoromethyl group. Comparing the computed vibrational spectrum with experimental data provides further confidence in the optimized geometry. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Fukui Functions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnobelprize.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. semanticscholar.orgnobelprize.org

HOMO-LUMO Analysis: The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. semanticscholar.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's reactivity.

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netsemanticscholar.orguchile.cl It is calculated from changes in electron density as the number of electrons in the system changes, effectively showing where the HOMO and LUMO are localized on an atomic level. uchile.cl

Table 2: Illustrative FMO Data for a Quinoline System (Note: Specific values for this compound require dedicated calculation. This table represents typical DFT-derived data.)

| Parameter | Value (eV) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Kinetic stability and reactivity |

Molecular Docking Simulations for Elucidating Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. nih.govnih.gov This method is vital in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govpandawainstitute.com

For this compound, docking simulations would involve placing the molecule into the active site of a known enzyme or receptor. The quinoline scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, dihydrofolate reductase, and DNA. pandawainstitute.comresearchgate.net The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group at the C4 position and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic quinoline ring can form π-π stacking or π-alkyl interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonds: The fluorine atoms of the trifluoromethyl group could potentially engage in halogen bonding or other electrostatic interactions.

These simulations can explain how the molecule achieves its biological effect and can guide the design of more potent and selective analogs. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Drug Design Research

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the molecular structure to estimate these properties, reducing the need for extensive and costly early-stage experimental testing. researchgate.netsemanticscholar.org

For this compound, key ADME parameters that would be predicted include:

Absorption: Predictions of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding and the volume of distribution. The lipophilicity, influenced by the CF₃ group, is a critical factor here. nih.govsemanticscholar.org

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism. The trifluoromethyl group is often added to molecules to block metabolic sites and increase stability. nih.gov

Excretion: Estimation of the route and rate of elimination from the body.

These predictions are often guided by rules such as Lipinski's Rule of Five to assess general "drug-likeness". nih.gov

Table 3: Predicted ADME Properties for a Drug-like Molecule (Illustrative)

| Property | Predicted Value/Classification | Significance |

| Lipophilicity (LogP) | 2.5 - 3.5 | Influences solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Drug-Likeness Score | Positive | Complies with common structural filters |

Theoretical Evaluation of Photophysical Properties (e.g., Non-Linear Optical Behavior)

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study the excited states of molecules and predict their photophysical properties. elsevierpure.com Quinolines are known to be fluorescent, and their absorption and emission characteristics are of great interest.

UV-Visible Absorption: TD-DFT can calculate the electronic transitions between molecular orbitals, predicting the maximum absorption wavelengths (λmax) that correspond to peaks in a UV-Vis spectrum. nih.gov

Fluorescence: By optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission wavelength. The difference between the absorption and emission maxima is the Stokes shift. nih.gov

Non-Linear Optical (NLO) Properties: Molecules with large differences in ground- and excited-state dipole moments can exhibit NLO behavior. Theoretical calculations of polarizability and hyperpolarizability can assess a molecule's potential for NLO applications, which are relevant in materials science and optoelectronics. The presence of strong electron-donating (-OH) and electron-withdrawing (-CF₃) groups on the conjugated quinoline system could potentially give rise to such properties.

Mechanistic Investigations of Chemical Reactions Involving 3 Trifluoromethyl Quinolin 4 Ol Analogues

Elucidation of Radical Pathways in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into a heterocyclic ring can significantly alter its chemical and biological properties. Radical trifluoromethylation reactions have emerged as a powerful tool for this purpose. Mechanistic studies have confirmed that for many quinoline (B57606) derivatives, these reactions proceed through the generation of radical intermediates via single electron transfer (SET). nih.govresearchgate.net

Research has shown that α-trifluoromethylated quinolines can act as photoinduced-electron transfer (PET) donors. nih.gov Upon photoexcitation, these compounds can reduce an acceptor, generating radical intermediates that drive subsequent reactions. nih.govresearchgate.net This process is distinct from traditional ionic pathways and expands the scope of possible transformations. nih.gov For instance, the photochemistry of 4-hydroxycoumarins, which share the hydroxylated heterocyclic motif with quinolin-4-ols, has been shown to proceed via a radical chain mechanism with a high quantum yield, initiated by the formation of an electrophilic radical. nih.gov

Mechanistic investigations combining spectroscopic analysis and theoretical calculations have been employed to confirm the activation mode of these electron donors. nih.govresearchgate.net Studies on the trifluoromethylation of pyridine (B92270) and quinoline derivatives have indicated that the reaction can proceed through the formation of N-silyl enamine and subsequent trifluoromethylated enamine intermediates upon reaction with an electrophilic trifluoromethylating agent. acs.orgchemrxiv.org A simple and efficient approach for synthesizing 1-trifluoromethylated isoquinolines utilizes the Togni reagent as a CF₃ radical precursor in a transition-metal-free process, highlighting a pathway that involves a trifluoromethylation with concomitant isoquinoline (B145761) framework construction. rsc.org

Table 1: Summary of Mechanistic Findings in Radical Trifluoromethylation

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Reference |

|---|---|---|---|

| Photoinduced-Electron Transfer (PET) | Generation of radical intermediates via Single Electron Transfer (SET). | Spectroscopic analysis, theoretical calculations. | nih.govresearchgate.net |

| 3-Position-Selective C–H Trifluoromethylation | Formation of N-silyl enamine and trifluoromethylated enamine intermediates. | Intermediate trapping, control experiments. | acs.orgchemrxiv.org |

| Radical Perfluoroalkylation | Light-driven initiation of a radical chain process. | Quantum yield determination, photophysical studies. | nih.gov |

| Trifluoromethylation of Isonitriles | Generation of CF₃ radical from Togni reagent; concomitant cyclization. | Substrate scope analysis, control experiments. | rsc.org |

Detailed Mechanistic Studies of Quinoline Ring Formation Reactions (e.g., stepwise mechanisms in Friedländer synthesis, carbene-catalyzed cyclizations)

The Friedländer synthesis is a cornerstone for constructing the quinoline skeleton, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netjk-sci.com Detailed mechanistic studies have revealed two primary viable pathways, which can be influenced by whether the reaction is conducted under acidic or basic conditions. wikipedia.orgcdnsciencepub.com

Pathway 1 (Aldol-first): This mechanism begins with an intermolecular aldol (B89426) condensation between the 2-amino-substituted carbonyl compound and the α-methylene ketone or aldehyde. cdnsciencepub.com This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid cyclization via attack of the amine on the carbonyl, followed by dehydration to form the quinoline ring. wikipedia.orgcdnsciencepub.com

Pathway 2 (Schiff base-first): In this alternative pathway, the initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the carbonyl of the reaction partner. wikipedia.org This is followed by an intramolecular aldol-type cyclization and subsequent elimination of water to yield the final quinoline product. wikipedia.org

Experimental evidence suggests that under typical basic or acidic conditions, the reaction often proceeds via the aldol-first pathway, where the initial aldol adduct is short-lived and rapidly cyclizes. cdnsciencepub.com However, under specific conditions, such as using ytterbium-triflate as a catalyst, Schiff base intermediates can be generated and their subsequent reactivity patterns studied, which differ from those in standard Friedländer condensations. cdnsciencepub.com

While N-heterocyclic carbene (NHC)-catalyzed reactions are prominent in modern organic synthesis, their application to the direct cyclization for quinoline ring formation is less common than their use in functionalizing existing rings. However, the principles of carbene catalysis, such as the formation of Breslow intermediates or acyl anions, are applied in the synthesis of precursors. For example, NHC-catalysis has been used for the trifluoromethylation of α-chloro aldehydes to produce α-trifluoromethyl esters, which could be potential building blocks for quinoline synthesis. nih.gov Furthermore, enzyme-catalyzed carbene transfer reactions have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, and computational studies have revealed that the enzyme's active site sterically directs the reaction pathway. nih.gov

Table 2: Comparison of Proposed Mechanisms for the Friedländer Synthesis

| Mechanism | Initial Step | Key Intermediate | Typical Conditions | Reference |

|---|---|---|---|---|

| Aldol-First Pathway | Intermolecular aldol condensation. | Aldol adduct. | Standard acidic or basic catalysis. | wikipedia.orgcdnsciencepub.com |

| Schiff Base-First Pathway | Schiff base (imine) formation. | Schiff base. | Can be favored under specific catalytic conditions (e.g., Yb(OTf)₃). | wikipedia.orgcdnsciencepub.com |

Mechanistic Insights into Nucleophilic Substitution and Other Derivatization Reactions

The 4-hydroxyl group of 3-(trifluoromethyl)quinolin-4-ol and related analogues is a key site for derivatization, which is often performed to modify the molecule's properties. Derivatization reactions typically fall into categories such as alkylation, acylation, or silylation. research-solution.comresearchgate.net

Silylation is a common derivatization technique used to increase volatility for gas chromatography or to act as a protecting group. gcms.cz The mechanism involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. research-solution.com This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the hydroxyl oxygen acts as the nucleophile, attacking the silicon atom of the silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). research-solution.comsigmaaldrich.com The efficiency of the reaction depends on the leaving group ability of the silylating agent and can be influenced by steric hindrance around the hydroxyl group. research-solution.comsigmaaldrich.com For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent. gcms.czsigmaaldrich.com

Alkylation, such as esterification of the hydroxyl group, is another key derivatization. gcms.cz The mechanism for esterification involves the condensation of the hydroxyl group with a carboxylic acid or its derivative, often catalyzed by an acid, leading to the elimination of water. gcms.cz

Nucleophilic substitution reactions on the quinoline ring itself are also of mechanistic interest. The electron-withdrawing nature of the trifluoromethyl group at the 3-position can influence the reactivity of the ring towards nucleophiles. Research on the 3-position-selective trifluoromethylation of quinolines has provided insights into a nucleophilic activation strategy. acs.orgchemrxiv.org In this process, the quinoline ring is first activated by hydrosilylation to form a more nucleophilic N-silyl enamine intermediate, which then readily reacts with an electrophilic trifluoromethylating reagent. acs.orgchemrxiv.org

Table 3: Common Derivatization Reactions and Their Mechanisms

| Derivatization Type | Target Functional Group | General Mechanism | Common Reagents | Reference |

|---|---|---|---|---|

| Silylation | -OH, -NH₂, -COOH | Nucleophilic attack (Sɴ2) on the silicon atom. | BSTFA, TMCS | research-solution.comsigmaaldrich.com |

| Alkylation (Esterification) | -OH, -COOH | Acid-catalyzed condensation with an alcohol or carboxylic acid. | Alcohols, Alkyl Halides | gcms.cz |

| Acylation | -OH, -NH₂ | Nucleophilic acyl substitution. | Acid Anhydrides, Acyl Halides | researchgate.net |

Kinetic Studies for Reaction Rate and Pathway Determination

Kinetic studies are essential for quantifying reaction rates and providing evidence for proposed reaction pathways. By measuring how reaction rates change with concentration, temperature, and catalysts, a deeper understanding of the mechanism, including the identification of the rate-determining step, can be achieved.

For reactions involving quinoline derivatives, kinetic studies have been instrumental. For example, in the context of hydrodenitrogenation of quinoline, kinetic analysis helps to build a comprehensive reaction network, identifying the various hydrogenated intermediates and the rates of their formation and consumption. acs.org In the development of a three-component Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, mechanistic studies revealed a relationship between the oxidation of a dihydroquinoline intermediate and the reduction of an imine, which helped improve reaction yields. nih.gov

Kinetic investigations of the radical polymerization initiated by α-trifluoromethylated quinoline derivatives under UV irradiation have also been performed. researchgate.net By monitoring the reaction progress over time, particularly with on-off cycles of light, the radical nature and controlled aspects of the polymerization can be confirmed. researchgate.net Such studies provide data on polymerization rates and molecular weight distributions, which are direct consequences of the underlying initiation and propagation mechanisms. researchgate.net In other complex reactions, such as the palladium-catalyzed synthesis of tropene from quinoline, computational studies have been used to determine the energy barrier for the rate-determining step, which was identified as the formation of an η³-allyl-Pd(II) intermediate. acs.org The calculated energy difference between competing pathways aligned well with the experimentally observed product ratio, validating the proposed mechanism. acs.org

Table 4: Examples of Kinetic and Mechanistic Studies on Quinoline Analogues

| Reaction | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| Friedländer Synthesis | Pathway determination. | The first step is a slow intermolecular aldol condensation, followed by rapid cyclization. | cdnsciencepub.com |

| Radical Polymerization | Rate and control. | ON-OFF light cycles confirmed the radical nature and control of the polymerization. | researchgate.net |

| Doebner Hydrogen-Transfer | Reaction pathway. | Reaction involves oxidation of a dihydroquinoline intermediate coupled with imine reduction. | nih.gov |

| Catalytic Hydrodenitrogenation | Reaction network and kinetics. | Development of a kinetic model for the vapor-phase catalytic reaction network. | acs.org |

Compound Name Directory

Structure Activity Relationship Sar Studies Pertaining to Trifluoromethylated Quinolin 4 Ols

Influence of the Trifluoromethyl Group's Position and Number on Intrinsic Biological Activity

The position and number of trifluoromethyl (CF3) groups on the quinoline (B57606) scaffold are critical determinants of the intrinsic biological activity of quinolin-4-ol derivatives. The potent electron-withdrawing nature and lipophilic character of the CF3 group can significantly alter the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.

Research on related heterocyclic compounds has demonstrated the profound impact of the CF3 group's location. For instance, studies on trifluoromethyl-substituted 1,2,3,4-tetrahydroisoquinolines, a related nitrogen-containing heterocyclic scaffold, have shown that the introduction of a CF3 group at the 3-position leads to a decrease in affinity for the α2-adrenoceptor. nih.gov This reduction in affinity was attributed to steric hindrance at the receptor's binding site and a decrease in the basicity (pKa) of the amine in the tetrahydroisoquinoline ring system due to the electron-withdrawing effect of the CF3 group. nih.gov

For example, in a series of 5-substituted perfluoroalkylpyrimidine nucleoside analogues, the 5-trifluoromethyl derivatives exhibited significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov This highlights the specific contribution of the trifluoromethyl group at a particular position to the observed biological effect.

Table 1: Illustrative examples of the influence of trifluoromethyl group position on biological activity in related heterocyclic compounds.

| Compound Class | CF3 Position | Observed Effect on Biological Activity | Reference |

| 1,2,3,4-Tetrahydroisoquinolines | 3-position | Decreased affinity for the α2-adrenoceptor | nih.gov |

| Pyrimidine Nucleosides | 5-position | Significant antiviral activity against HSV-1 | nih.gov |

It is also conceivable that the presence of more than one trifluoromethyl group could further modulate activity, though such examples are less common and their effects would be highly dependent on their relative positions and the nature of the biological target.

Correlating Substituent Patterns on the Quinoline Ring with Molecular Recognition and Binding Affinities

The substitution pattern on the quinoline ring of trifluoromethylated quinolin-4-ols plays a pivotal role in molecular recognition and binding affinities to their biological targets. Beyond the influential trifluoromethyl group, other substituents can fine-tune the electronic and steric properties of the molecule, enhancing its selectivity and potency.

In broader studies of quinoline derivatives, the nature and position of substituents have been shown to be critical for activity. For instance, in a series of 2-(aryl or heteroaryl)quinolin-4-amines investigated for anti-HIV-1 activity, the substitution pattern on both the quinoline and the aryl ring systems was found to be a key determinant of their efficacy. nih.gov Quantitative structure-activity relationship (QSAR) analyses of these compounds provided guidelines for designing new active derivatives, underscoring the importance of substituent effects. nih.gov

Similarly, for 4-phenoxyquinoline derivatives acting as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase, substitutions on the phenoxy group were crucial for potency and selectivity. nih.gov

While specific data on a series of 3-(trifluoromethyl)quinolin-4-ol derivatives with varied substituents and their corresponding binding affinities is limited in the available literature, the general principles of SAR suggest that:

Electron-donating and electron-withdrawing groups: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) at various positions on the quinoline ring would alter the electron density of the aromatic system and the acidity of the 4-hydroxyl group, thereby influencing interactions with target proteins.

Steric bulk: The size and shape of substituents can dictate the ability of the molecule to fit into a binding pocket. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric clashes that reduce affinity.

Hydrogen bond donors and acceptors: The presence of groups capable of forming hydrogen bonds can lead to specific interactions with amino acid residues in a protein's active site, significantly contributing to binding affinity.

Table 2: General influence of substituent patterns on the biological activity of quinoline derivatives.

| Substituent Type | General Influence on Biological Activity |

| Electron-donating groups | Can increase electron density and modulate pKa. |

| Electron-withdrawing groups | Can decrease electron density, affecting binding and reactivity. |

| Halogens | Can increase lipophilicity and participate in halogen bonding. |

| Bulky alkyl or aryl groups | Can provide beneficial steric interactions or cause steric hindrance. |

| Hydrogen bond donors/acceptors | Can form specific, high-affinity interactions with the target. |

Impact of Lipophilicity and Other Physicochemical Parameters on Bioactivity Modulation

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that profoundly impacts the bioactivity of trifluoromethylated quinolin-4-ols. The trifluoromethyl group itself significantly increases lipophilicity, which can have a dual effect on a drug molecule's journey through the body.

Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which can reduce the concentration of the drug available to interact with its target and potentially lead to toxicity.

Other important physicochemical parameters that modulate bioactivity include:

pKa: The acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen are crucial for the ionization state of the molecule at physiological pH. The ionization state affects solubility, membrane permeability, and the ability to form ionic interactions with the biological target. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the 4-hydroxyl group.

Molecular Weight: While not a direct measure of activity, molecular weight is often considered in drug design, with lower molecular weight compounds generally exhibiting better pharmacokinetic properties.

Polar Surface Area (PSA): PSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. A balance must be struck between having sufficient polarity for solubility and interaction with the target and maintaining enough lipophilicity for membrane transport.

Table 3: Key physicochemical parameters and their impact on the bioactivity of quinolin-4-ol derivatives.

| Physicochemical Parameter | Impact on Bioactivity |

| Lipophilicity (LogP/LogD) | Affects absorption, distribution, metabolism, and excretion (ADME). |

| pKa | Determines the ionization state at physiological pH, influencing solubility and binding. |

| Molecular Weight | Influences pharmacokinetic properties. |

| Polar Surface Area (PSA) | Correlates with membrane permeability. |

Identification of Key Pharmacophoric Features within Trifluoromethylated Quinoline Scaffolds

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. Identifying the key pharmacophoric features within trifluoromethylated quinoline scaffolds is essential for the rational design of new and more potent analogs.

Based on the structure of this compound and SAR principles from related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:

A hydrogen bond donor: The 4-hydroxyl group is a crucial hydrogen bond donor, capable of interacting with acceptor groups on the target protein.

A hydrogen bond acceptor: The quinoline nitrogen can act as a hydrogen bond acceptor.

An aromatic ring system: The quinoline core provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with the target.

A hydrophobic/electron-withdrawing region: The trifluoromethyl group at the 3-position represents a key hydrophobic and electron-withdrawing feature that can occupy a specific pocket in the binding site.

Pharmacophore modeling studies on other quinoline derivatives have successfully identified key features for their biological activities. For example, a pharmacophore model for quinolone inhibitors of DNA gyrase included hydrogen bond acceptors, a hydrophobic feature, and negatively ionizable groups as essential for activity. nih.gov

The development of a specific pharmacophore model for a particular biological target of this compound would require a set of active and inactive compounds to computationally derive and validate the model. Such a model would then serve as a powerful tool for virtual screening of compound libraries to identify new potential hits with the desired biological activity.

Table 4: Putative Pharmacophoric Features of this compound.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction with Target |

| Hydrogen Bond Donor | 4-hydroxyl group (-OH) | Interaction with amino acid residues like Asp, Glu, or backbone carbonyls. |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with amino acid residues like Ser, Thr, or backbone amides. |

| Aromatic Ring | Quinoline nucleus | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp). |

| Hydrophobic/Electron-Withdrawing Center | 3-trifluoromethyl group (-CF3) | Interaction with hydrophobic pockets in the binding site. |

Future Directions in Academic Research of 3 Trifluoromethyl Quinolin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies with Green Chemistry Principles

The future of synthesizing 3-(trifluoromethyl)quinolin-4-ol and its analogs is intrinsically linked to the adoption of green chemistry principles. Researchers are increasingly focused on developing environmentally benign and economically viable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A promising approach involves the one-pot synthesis of related fluorinated quinolines, which can be adapted for this compound. For instance, a one-pot tandem sequential reaction involving a Mannich addition followed by Friedel-Crafts cyclization and aromatization has been successfully employed for the synthesis of 3-fluoro-4-(trifluoromethyl)quinolines. nih.govacs.org This methodology offers a streamlined process that reduces the need for isolating intermediates, thereby saving time and resources.

| Synthetic Approach | Key Features | Potential Green Advantages |

| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Reduced solvent usage, energy consumption, and waste generation. |

| Metal-Free Catalysis | Avoidance of heavy metal catalysts. | Reduced toxicity and environmental impact. |

| Deep Eutectic Solvents | Use of biodegradable and low-cost solvent systems. | Enhanced safety and sustainability. |

| Magnetic Nanocatalysts | Easily recoverable and reusable catalysts. | Improved catalyst efficiency and reduced waste. |

Exploration of Advanced Derivatization Strategies for Expanding Chemical Space and Diversity

To fully explore the therapeutic and material potential of this compound, the development of advanced derivatization strategies is paramount. These strategies aim to expand the chemical space around the core scaffold, leading to the creation of diverse chemical libraries for high-throughput screening.

Future efforts will likely concentrate on the late-stage functionalization of the quinoline (B57606) core. This approach allows for the introduction of various functional groups at a late step in the synthesis, enabling the rapid generation of a wide range of derivatives from a common intermediate. A key strategy involves the nucleophilic substitution of a strategically placed leaving group, such as a fluorine atom at the 3-position of a related quinoline, with a variety of nucleophiles. nih.govacs.org This allows for the introduction of diverse functionalities, including amines, thiols, and alkoxides.

Another area of exploration is the C-H functionalization of the quinoline ring system. This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing a highly efficient and atom-economical way to modify the core structure. nih.gov By selectively activating specific C-H bonds, researchers can introduce a wide array of substituents at positions that are difficult to access through traditional methods.

The combination of these advanced derivatization techniques will be instrumental in creating libraries of this compound analogs with a broad spectrum of physicochemical and biological properties.

Application of Machine Learning and Artificial Intelligence in Predictive Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds with desired properties, significantly accelerating the drug discovery and materials development process. researchgate.netresearchgate.netyoutube.com

Predictive models can be developed to forecast the biological activity, toxicity, and pharmacokinetic profiles of novel derivatives before they are synthesized. nih.gov By training algorithms on existing data for quinoline derivatives, researchers can identify key structural features that contribute to a desired outcome. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

Furthermore, generative ML models can be employed to design entirely new molecules based on a set of desired parameters. researchgate.net These models can explore a vast chemical space to propose novel structures that are predicted to have high activity and favorable properties. This de novo design approach has the potential to uncover previously unexplored chemical scaffolds with unique biological or material characteristics. The use of ML can also extend to predicting reactive sites for chemical transformations, aiding in the design of efficient synthetic routes. researchgate.net

| AI/ML Application | Description | Impact on Research |

| Predictive Modeling | Algorithms that forecast properties of unsynthesized compounds. | Prioritization of synthetic targets, reduction of failed experiments. |

| Generative Models | AI that designs novel molecules with desired characteristics. | Discovery of new chemical entities with enhanced properties. |

| Reaction Prediction | ML models that predict the outcome and optimal conditions for chemical reactions. | More efficient and reliable synthesis of target compounds. |

Deeper Mechanistic Understanding of Complex Chemical Transformations and Catalytic Processes

A fundamental understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new, more efficient ones. Future research will increasingly focus on elucidating the intricate details of these chemical processes.

Key areas of investigation will include the mechanisms of cyclization reactions that form the quinoline core. nih.govnih.gov Understanding the intermediates and transition states involved in these reactions can lead to the design of more effective catalysts and reaction conditions. For example, detailed mechanistic studies of acceptorless dehydrogenative coupling reactions for quinoline synthesis have highlighted the importance of single-atom iron sites in the dehydrogenation process. organic-chemistry.org

The role of catalysts in these transformations is another critical area of study. Investigating the active catalytic species and the catalytic cycle can provide insights into how to improve catalyst performance, selectivity, and longevity. youtube.com Techniques such as in situ spectroscopy and computational modeling will be invaluable in observing reactive intermediates and mapping out the energetic landscape of the reaction pathway. A deeper mechanistic understanding will not only enable the optimization of current synthetic routes but also pave the way for the discovery of entirely new and innovative transformations.

Expanding the Scope of Integrated Computational and Spectroscopic Characterization Techniques

The comprehensive characterization of this compound and its derivatives is essential for understanding their structure-property relationships. The future in this area lies in the synergistic integration of advanced spectroscopic techniques with high-level computational methods.

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. rsc.orgnih.gov DFT can be used to predict and rationalize a wide range of properties, including molecular geometries, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). researchgate.netmdpi.comejournal.bykocaeli.edu.tr By comparing theoretical predictions with experimental spectra, researchers can gain a more detailed and accurate understanding of the molecular structure and electronic properties of these compounds. researchgate.net

Future research will likely see the increased application of more sophisticated computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to accurately predict excited-state properties, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org The combination of experimental techniques like X-ray crystallography with computational modeling will provide a complete picture of the solid-state packing and intermolecular interactions, which are critical for understanding the physical properties of these materials. researchgate.net This integrated approach will be vital for the rational design of new this compound-based molecules with tailored spectroscopic and electronic properties.

| Technique | Information Gained | Synergy with Computation |

| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups. | Assignment of experimental bands and understanding of molecular vibrations. |

| UV-Vis Spectroscopy | Electronic transitions. | Prediction of absorption spectra and understanding of electronic structure. |

| NMR Spectroscopy | Connectivity and chemical environment of atoms. | Prediction of chemical shifts and aid in structure elucidation. |

| X-ray Crystallography | Three-dimensional molecular and crystal structure. | Validation of computed geometries and analysis of intermolecular interactions. |

Q & A

Q. What computational strategies can guide the design of this compound derivatives for selective kinase inhibition (e.g., EGFR)?

- Methodological Answer : Machine learning models trained on scaffold-activity data (e.g., substituted N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine) predict binding affinity to EGFR’s ATP pocket . Molecular dynamics simulations (MDs) assess ligand-protein interactions, focusing on hydrophobic contacts with CF3 groups. Synthetic validation includes in vitro kinase assays (IC50 determination) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved during structural elucidation of derivatives?

- Methodological Answer :

- Cross-validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HSQC, and NOESY to assign stereochemistry. For example, X-ray data confirmed triclinic packing for a sulfonamide-quinoline analog, resolving ambiguities in proton coupling .

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational discrepancies .

Q. What role does the trifluoromethyl group play in modulating the compound’s photophysical properties for applications in fluorescent probes?

- Methodological Answer : The CF3 group reduces π-π* transition energy, shifting absorption/emission maxima (e.g., λem ~450 nm in ethanol). Time-resolved fluorescence spectroscopy quantifies quantum yield (ΦF) and lifetime (τ), while TD-DFT models correlate substituent effects with spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.